molecular formula C30H22Se2 B14583633 Bis[(anthracen-9-yl)methyl]diselane CAS No. 61098-92-8

Bis[(anthracen-9-yl)methyl]diselane

Cat. No.: B14583633
CAS No.: 61098-92-8
M. Wt: 540.4 g/mol
InChI Key: JCHUBXXWAOHRQI-UHFFFAOYSA-N
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Description

Bis[(anthracen-9-yl)methyl]diselane is an organoselenium compound that features two anthracene groups attached to a diselane (Se-Se) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(anthracen-9-yl)methyl]diselane typically involves the reaction of anthracene-9-carbaldehyde with selenium reagents. One common method is the reduction of anthracene-9-carbaldehyde with sodium borohydride (NaBH4) in the presence of selenium powder, followed by oxidative coupling to form the diselane linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Bis[(anthracen-9-yl)methyl]diselane can undergo various chemical reactions, including:

    Oxidation: The diselane linkage can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form selenol or selenide derivatives.

    Substitution: The anthracene groups can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenol or selenide derivatives.

    Substitution: Nitrated or halogenated anthracene derivatives.

Scientific Research Applications

Bis[(anthracen-9-yl)methyl]diselane has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis[(anthracen-9-yl)methyl]diselane involves its ability to undergo redox reactions, which can influence various molecular targets and pathways. The diselane linkage can be cleaved to form reactive selenium species, which can interact with biological molecules, such as proteins and nucleic acids, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(anthracen-9-ylmethyl)cyclohexane-1,2-diamine: A compound with similar anthracene groups but different linkage.

    9-(4-phenyl)anthracene: An anthracene derivative with a phenyl group substitution.

    9,10-bis(phenylethynyl)anthracene: An anthracene derivative with phenylethynyl groups.

Uniqueness

Bis[(anthracen-9-yl)methyl]diselane is unique due to its diselane linkage, which imparts distinct redox properties and potential applications in various fields. The presence of two anthracene groups also contributes to its unique photophysical properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61098-92-8

Molecular Formula

C30H22Se2

Molecular Weight

540.4 g/mol

IUPAC Name

9-[(anthracen-9-ylmethyldiselanyl)methyl]anthracene

InChI

InChI=1S/C30H22Se2/c1-5-13-25-21(9-1)17-22-10-2-6-14-26(22)29(25)19-31-32-20-30-27-15-7-3-11-23(27)18-24-12-4-8-16-28(24)30/h1-18H,19-20H2

InChI Key

JCHUBXXWAOHRQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C[Se][Se]CC4=C5C=CC=CC5=CC6=CC=CC=C64

Origin of Product

United States

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